molecular formula C20H28N6O B11150966 N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11150966
M. Wt: 368.5 g/mol
InChI Key: NOXYVUUSDYPOCN-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a tetrazole ring, and a cyclohexane carboxamide group. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the formation of the tetrazole ring. Common reagents might include benzyl chloride, piperidine, and sodium azide for the tetrazole formation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: Use in the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action for N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H28N6O/c27-19(20(11-5-2-6-12-20)26-16-21-23-24-26)22-18-9-13-25(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,22,27)

InChI Key

NOXYVUUSDYPOCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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